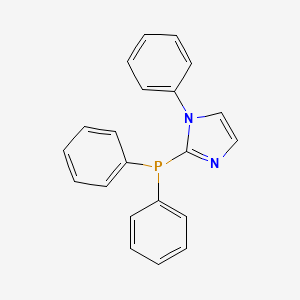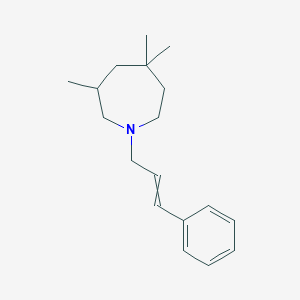
4-Chloro-4-(tributylstannyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is a chemical compound with the molecular formula C16H33ClOSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of tributyltin hydride with 4-chloro-3-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures. The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the double bond of 4-chloro-3-buten-1-ol, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-(tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-4-(tributylstannyl)but-3-en-1-one.
Reduction: Formation of 4-chloro-4-(tributylstannyl)butane.
Substitution: Formation of 4-azido-4-(tributylstannyl)but-3-en-1-ol or 4-cyano-4-(tributylstannyl)but-3-en-1-ol.
Aplicaciones Científicas De Investigación
4-Chloro-4-(tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol involves its ability to form stable radicals and its reactivity towards various nucleophiles and electrophiles. The tributyltin group can stabilize radical intermediates, making the compound useful in radical-mediated reactions. The chlorine atom and hydroxyl group provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-4-(trimethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triphenylstannyl)but-3-en-1-ol
Uniqueness
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributyltin group, which provides enhanced stability to radical intermediates compared to trimethylstannyl and triethylstannyl analogs. The tributyltin group also imparts distinct reactivity patterns, making this compound particularly useful in specific synthetic applications.
Propiedades
Número CAS |
616242-60-5 |
|---|---|
Fórmula molecular |
C16H33ClOSn |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
4-chloro-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6ClO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
Clave InChI |
SXCFSJWRLPJLJV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)






![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

